molecular formula C12H17BrO B8727966 3-(2-Bromo-4-methylphenyl)pentan-3-ol

3-(2-Bromo-4-methylphenyl)pentan-3-ol

Cat. No. B8727966
M. Wt: 257.17 g/mol
InChI Key: RQJANBDSOQFDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-4-methylphenyl)pentan-3-ol is a useful research compound. Its molecular formula is C12H17BrO and its molecular weight is 257.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-4-methylphenyl)pentan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-4-methylphenyl)pentan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Bromo-4-methylphenyl)pentan-3-ol

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

3-(2-bromo-4-methylphenyl)pentan-3-ol

InChI

InChI=1S/C12H17BrO/c1-4-12(14,5-2)10-7-6-9(3)8-11(10)13/h6-8,14H,4-5H2,1-3H3

InChI Key

RQJANBDSOQFDII-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=C(C=C(C=C1)C)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromo-4-methylbenzoate (10 g, 43.7 mmol) in THF (10 mL) was added dropwise EtMgBr (88 mL, 262 mmol) at 0° C. under nitrogen and then stirred at rt for 12 h. The reaction mixture was quenched with NH4Cl-saturated water and extracted with EA. The combined organic layer was washed with NaHCO3 solution and brine, dried over Na2SO4. The solution was concentrated and the residue was purified by column chromatography over silica gel eluted with PE-EA (10:1˜2:1) to provide 3-(2-bromo-4-methylphenyl)pentan-3-ol (8.09 g; yield 71.2%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.67 (d, 1 H), 7.52 (s, 1 H), 7.23 (d, 1 H), 2.35 (s, 3 H), 1.83 (m, 4 H), 0.77 (t, 6 H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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